molecular formula C10H17NO5 B14145075 (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol CAS No. 51430-72-9

(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol

Katalognummer: B14145075
CAS-Nummer: 51430-72-9
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: VKJYMZGTLPGDFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Nitro-1,5-dioxaspiro[55]undec-3-yl)methanol is a chemical compound characterized by a spirocyclic structure with a nitro group and a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol typically involves the formation of the spirocyclic ring followed by the introduction of the nitro group and the methanol moiety. One common approach is to start with a precursor containing the spirocyclic core and then perform nitration and hydroxylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for the reduction of the nitro group.

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the spirocyclic structure may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

  • (3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine
  • (3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-en-8-yl)(phenyl)methanol
  • 1,7-Dioxaspiro[5.5]undecane

Comparison: (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds may have different functional groups, leading to variations in their chemical behavior and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Eigenschaften

CAS-Nummer

51430-72-9

Molekularformel

C10H17NO5

Molekulargewicht

231.25 g/mol

IUPAC-Name

(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methanol

InChI

InChI=1S/C10H17NO5/c12-6-9(11(13)14)7-15-10(16-8-9)4-2-1-3-5-10/h12H,1-8H2

InChI-Schlüssel

VKJYMZGTLPGDFR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)OCC(CO2)(CO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.